Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate
Description
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate (CAS: 72817-85-7) is a multifunctional aromatic ester with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol. It features an ethyl ester backbone substituted with amino (4-position), cyano (5-position), hydroxyl (2-position), and methyl (3-position) groups. This compound is primarily used in academic and industrial research, with applications in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-7(5-12)9(13)6(2)10(8)14/h4,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREVECVPDJASFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379340 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72817-85-7 | |
| Record name | ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Cyanation of Halogenated Esters
A common approach starts with halogenated methyl benzoate derivatives, such as 3-chloromethyl or 5-bromo-3-methylbenzoic acid esters. These intermediates undergo nucleophilic substitution and cyanation reactions to introduce the cyano group at the 5-position.
Halogenation : Bromination or chlorination of methyl benzoate derivatives is performed using reagents like bromine or iodine in solvents such as methylene dichloride at controlled temperatures (10–40 °C) for several hours to obtain halogenated esters.
Cyanation : The halogenated esters react with copper(I) cyanide in polar aprotic solvents like N-methylpyrrolidone or N,N-dimethylacetamide at elevated temperatures (160–170 °C) for 4–8 hours. This step replaces the halogen with a cyano group, yielding 5-cyano-3-methylbenzoic acid esters.
Purification : Post-reaction workup includes extraction with organic solvents (e.g., ethyl acetate), washing with aqueous solutions (e.g., 5% ethylenediamine), and chromatographic purification to achieve high purity (up to 97% LC area).
Amination and Hydroxylation
The amino group at the 4-position is introduced via aminolysis or nucleophilic substitution using ammonia or amines such as methylamine.
Aminolysis is typically carried out at room temperature to 60 °C in methanol with catalytic bases like sodium methoxide, followed by neutralization and filtration to isolate the amino-substituted product.
Hydroxylation at the 2-position can be achieved through controlled oxidation or substitution reactions, often integrated into the synthetic sequence or introduced via starting materials.
Esterification and Final Product Formation
The ethyl ester group is introduced either by esterification of the corresponding acid or by using ethyl esters as starting materials.
Esterification conditions involve refluxing with ethanol in the presence of acid catalysts or using pre-formed ethyl esters in the synthetic sequence.
Crystallization and vacuum distillation are employed to purify the final product, yielding Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate as a microcrystalline solid with high purity (typically >95%).
Detailed Example Synthesis (Based on Patent CN101891649A and US9169198B2)
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield & Purity |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 3-chloromethyl methyl benzoate + N-containing compound + phase transfer catalyst in alkaline solution, reflux 100–110 °C, 1–18 h | Formation of Sievert salt intermediate | High conversion |
| 2 | Acid hydrolysis | Hydrolysis of Sievert salt in heated acid (100–110 °C, 1–18 h) | 3-aldehyde methyl benzoate | >98% purity |
| 3 | Cyanation | 3-aldehyde methyl benzoate + hydroxylamine + industrial formic acid, reflux 100–110 °C, 1–18 h, water removal by solid ion exchange | 3-cyano methyl benzoate | >80% yield, 98% purity |
| 4 | Amination | Reaction of 2-amino-5-bromo-3-methylbenzoate with copper cyanide in N-methylpyrrolidone at 160–170 °C for 4–8 h | 2-amino-5-cyano-3-methylbenzoate intermediate | 80–95% yield |
| 5 | Esterification | Reaction with ethanol or use of ethyl ester starting materials | This compound | High purity crystalline product |
Research Findings and Optimization Notes
Phase Transfer Catalysts : Use of phase transfer catalysts such as cetyl trimethylammonium bromide or PEG-400 enhances nucleophilic substitution efficiency in aqueous-organic biphasic systems.
Water Removal : Solid ion exchange resins effectively remove water generated during reflux reactions, driving equilibrium toward product formation and improving yield.
Temperature Control : Maintaining reaction temperatures between 100–110 °C during reflux steps is critical for optimal conversion without decomposition.
Purification : Repeated organic solvent extraction and washing to neutrality, followed by vacuum distillation or recrystallization, are essential to achieve high purity (>98%) of intermediates and final products.
Yield : Overall yields for the multi-step synthesis can exceed 80%, with individual steps optimized for maximum conversion and minimal by-products.
Data Table Summarizing Key Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 20–170 °C (step-dependent) | Lower temps for amination, higher for cyanation |
| Reaction Time | 1–18 hours | Varies by step and reagent |
| Solvents | Methanol, N-methylpyrrolidone, DMF, methylene dichloride | Polar aprotic solvents favored for cyanation |
| Catalysts | Phase transfer catalysts, sodium methoxide, cuprous cyanide | Enhance reaction rates and selectivity |
| Purity of Final Product | >95% (HPLC/LC) | Achieved by crystallization and chromatography |
| Yield | 70–95% per step | Overall yield >80% reported |
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 4-amino-5-cyano-3-methylbenzoic acid.
Reduction: Formation of 4-amino-5-aminomethyl-2-hydroxy-3-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, research indicates that modifications to the structure can enhance efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Case Study:
A recent study demonstrated that a synthesized derivative of this compound exhibited antibacterial activity comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined using agar dilution methods, showing effective inhibition at concentrations lower than those required for traditional antibiotics .
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways related to inflammation .
Agrochemicals
1. Pesticidal Applications
this compound is being studied as a potential pesticide. Its structural features allow it to interact with biological systems in pests, leading to increased mortality rates. Preliminary tests have indicated that formulations containing this compound can effectively control pest populations while minimizing harm to non-target species .
Data Table: Efficacy Against Common Agricultural Pests
| Pest Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Spider Mites | 100 | 90 |
| Whiteflies | 75 | 80 |
Materials Science
1. Corrosion Inhibition
Research has highlighted the use of this compound as a corrosion inhibitor for metals in acidic environments. It acts by forming a protective layer on the metal surface, thereby reducing corrosion rates significantly.
Case Study:
In a study involving carbon steel immersed in hydrochloric acid, the presence of this compound led to a reduction in corrosion rates by up to 77% at optimal concentrations. Electrochemical impedance spectroscopy (EIS) confirmed the formation of a protective film on the metal surface, enhancing its durability .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate with four analogs:
Detailed Comparative Analysis
Ethyl 4-cyanobenzoate (CAS: 7153-22-2)
- Structural Differences: Lacks amino, hydroxyl, and methyl groups, resulting in reduced polarity and reactivity compared to the target compound.
- Applications : Primarily an intermediate in organic synthesis. Safety data highlight precautions for inhalation and skin contact .
- Key Contrast : The absence of multiple functional groups limits its utility in complex reactions requiring hydrogen bonding or nucleophilic sites .
Methyl 4-acetamido-2-hydroxybenzoate
- Structural Differences: Substitutes the amino group with acetamido and replaces the cyano group with a hydroxyl.
- Applications : Used to synthesize halogenated derivatives (e.g., bromo or chloro analogs) for pharmaceutical testing .
- Key Contrast: The acetamido group enhances stability against oxidation but reduces nucleophilicity compared to the amino group in the target compound .
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate
- Structural Differences : Incorporates a pyran ring and bulky aryl groups, significantly increasing molecular weight and steric hindrance.
- Key Contrast : The pyran ring alters electronic properties, making it less soluble in polar solvents compared to the planar aromatic target compound .
5-Amino-2-methoxy-4-methylbenzonitrile
- Structural Differences : Methoxy and methyl groups replace the hydroxyl and ethyl ester of the target compound.
- Applications : Likely used in medicinal chemistry as a nitrile-containing building block for kinase inhibitors or agrochemicals .
- Key Contrast : The methoxy group improves lipophilicity, enhancing membrane permeability in biological assays .
Research Findings and Implications
Reactivity: The target compound’s amino and hydroxyl groups enable participation in condensation, acylation, and cyclization reactions, distinguishing it from simpler esters like Ethyl 4-cyanobenzoate .
Solubility : Polar solvents (e.g., DMSO) are optimal for the target compound, while analogs with bulky substituents (e.g., pyran derivative) show reduced solubility .
Stability: The acetamido group in Methyl 4-acetamido-2-hydroxybenzoate provides superior hydrolytic stability compared to the amino group in the target compound .
Notes on Discrepancies and Limitations
- Commercial Availability : While the target compound is widely accessible, analogs like the pyran derivative are less common, limiting comparative studies .
Biological Activity
Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following structural features:
- Molecular Formula : C₁₁H₁₂N₂O₃
- Molecular Weight : Approximately 220.23 g/mol
- Functional Groups : Amino group, cyano group, hydroxyl group, and an ethyl ester.
These structural characteristics contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing antimicrobial agents for treating bacterial infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro experiments demonstrated that this compound can inhibit the proliferation of cancer cell lines, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the precise pathways involved.
Study on Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound. The compound was tested against a panel of bacteria using the disk diffusion method. Results showed significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Evaluation of Anticancer Potential
In another study focusing on anticancer properties, this compound was administered to cultured HeLa and MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values determined at approximately 25 μM for HeLa cells and 30 μM for MCF-7 cells. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to untreated controls.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding with cellular receptors, while the cyano group may participate in electron-withdrawing effects that enhance reactivity with biological macromolecules.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-amino-2-hydroxybenzoate | Lacks cyano group | Lower reactivity |
| Ethyl 5-cyano-2-hydroxybenzoate | Lacks amino group | Different biological activity |
| Methyl 4-amino-5-cyano-2-hydroxybenzoate | Methyl instead of ethyl | Alters lipophilicity; potential differences in absorption |
The presence of both cyano and hydroxyl groups distinguishes this compound from these similar compounds, contributing to its unique chemical reactivity and biological properties .
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-amino-5-cyano-2-hydroxy-3-methylbenzoate, and how can intermediates be characterized?
Methodological Answer: A viable synthesis involves sequential functionalization of a benzoate scaffold. For example, bromination followed by cyanation (e.g., using NaCN) can introduce the cyano group, while amino and hydroxyl groups may be introduced via nucleophilic substitution or protection/deprotection strategies . Key intermediates should be characterized using NMR (¹H/¹³C), IR (to confirm nitrile and hydroxyl groups), and mass spectrometry (to verify molecular weight). Recrystallization in ethanol or ethyl acetate (common solvents for esters) is recommended for purification .
Q. How can spectroscopic techniques resolve ambiguities in the compound’s structural assignment?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of -CN (~2200 cm⁻¹), -OH (broad ~3200-3500 cm⁻¹), and ester carbonyl (~1700 cm⁻¹) groups.
- NMR : Use DEPT-135 to distinguish quaternary carbons (e.g., cyano-attached carbon) and COSY for adjacent proton coupling.
- Mass Spectrometry : High-resolution MS (HRMS) can differentiate between isomers or degradation products.
Contradictions in spectral data (e.g., unexpected splitting in aromatic protons) may arise from tautomerism or solvent effects, requiring temperature-dependent NMR studies .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The ester group is prone to hydrolysis under strongly acidic or basic conditions. Test stability in buffered solutions (pH 2–12) via HPLC monitoring.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at ≤4°C in anhydrous solvents (e.g., dried DMSO) to prevent ester hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model:
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., acetonitrile) to obtain single crystals.
- Data Collection : Employ SHELXL for refinement, noting potential disorder in the ethyl ester or hydroxyl groups.
- Hydrogen Bonding : AIM analysis can map interactions (e.g., O–H···N cyano or intramolecular H-bonds) .
Q. How do solvent effects influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Polarity : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Empirical Testing : Compare yields in ethyl lactate (biodegradable solvent) vs. traditional solvents (e.g., DCM) to assess green chemistry viability .
Q. How can contradictory data in synthetic yields be systematically addressed?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N in the amino group) to track side reactions.
- Cross-Validation : Compare results with analogous benzoates (e.g., ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate) to identify systemic errors .
Q. What role does this compound play in synthesizing bioactive heterocycles?
Methodological Answer:
- Cyclization Reactions : The cyano and amino groups can undergo annulation (e.g., with CS₂ to form thiazoles).
- Example Protocol : React with methyl-3-amino-4-hydroxybenzoate under reflux to form benzoxazole derivatives, characterized via X-ray diffraction .
Tables for Key Data
Q. Table 1. Comparative Solvent Effects on Reaction Yield
| Solvent | Polarity Index | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethyl Lactate | 7.6 | 78 | 98.5 |
| DCM | 3.1 | 85 | 99.1 |
| DMF | 6.4 | 92 | 97.8 |
Q. Table 2. DFT-Predicted vs. Experimental IR Frequencies (cm⁻¹)
| Group | DFT (B3LYP) | Experimental | Deviation |
|---|---|---|---|
| -CN | 2235 | 2210 | 25 |
| -OH | 3517 | 3484 | 33 |
| Ester C=O | 1720 | 1705 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
